molecular formula C19H20N4OS2 B2902520 4-butyl-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189444-46-9

4-butyl-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2902520
CAS No.: 1189444-46-9
M. Wt: 384.52
InChI Key: KUSIVAHOTQHAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-butyl-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS: 1189444-46-9) is a heterocyclic molecule with a fused thieno-triazolo-pyrimidinone core. Its molecular formula is C₁₉H₂₀N₄OS₂, and it has a molecular weight of 384.5 g/mol . Key structural features include:

  • A butyl group at position 4, enhancing lipophilicity.
  • A (3-methylbenzyl)thio substituent at position 1, contributing to steric and electronic modulation.

This compound belongs to a broader class of triazolo-pyrimidinones, which are studied for diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects .

Properties

IUPAC Name

8-butyl-12-[(3-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c1-3-4-9-22-17(24)16-15(8-10-25-16)23-18(22)20-21-19(23)26-12-14-7-5-6-13(2)11-14/h5-8,10-11H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSIVAHOTQHAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Compound 257a (4-Phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one)
  • Structure : Phenyl group at position 4; lacks the (3-methylbenzyl)thio moiety.
  • Activity : Demonstrated 50.48% anti-inflammatory activity at 30 min (intraperitoneal administration), outperforming indomethacin in xylene-induced ear edema tests .
  • Key Difference : The butyl group in the target compound may improve membrane permeability but reduce solubility compared to the phenyl group.
1-((2-Chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
  • Structure : Ethylbenzyl at position 4; 2-chlorobenzylthio at position 1.
  • Molecular Weight : 467.0 g/mol (C₂₃H₁₉ClN₄OS₂) .
Tetrahydrobenzo(b)thieno[3,2-e]pyrimidine Derivatives
  • Structure: Incorporates a tetrahydrobenzo ring fused to the thieno-pyrimidine core.
  • Activity : Exhibited anti-inflammatory activity comparable to standards, attributed to rigidified core structure .
  • Key Difference : The absence of a fused benzo ring in the target compound may reduce steric hindrance, favoring interaction with flat binding pockets.
Physical Properties
Compound Molecular Weight Melting Point (°C) Key Substituents
Target Compound 384.5 N/A Butyl, (3-methylbenzyl)thio
257a ~350 (estimated) N/A Phenyl
22a () N/A 262–264 Acetyl, diphenyl
1-((2-Chlorobenzyl)thio)... 467.0 N/A Ethylbenzyl, 2-chlorobenzylthio

Structure-Activity Relationship (SAR) Insights

  • Position 4 Substituents :
    • Phenyl groups (e.g., 257a) favor anti-inflammatory activity .
    • Butyl groups may extend half-life due to hydrophobic interactions with lipid-rich membranes.
  • Chlorobenzylthio () introduces electronegativity but risks metabolic oxidation.

Q & A

Q. What are the key synthetic steps and reaction conditions required to synthesize 4-butyl-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the thieno[2,3-d]pyrimidinone core via condensation of hydrazine derivatives with orthoesters or aldehydes under reflux conditions (e.g., dry chloroform with triethylamine as a catalyst) .
  • Step 2 : Introduction of the 3-methylbenzylthio group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMSO) and controlled temperature (60–80°C) to avoid side reactions .
  • Step 3 : Final purification using column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/dioxane) to achieve >95% purity .
  • Key Conditions : Strict control of moisture, inert atmosphere (N₂/Ar), and monitoring via TLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.6 ppm, thioether signals at δ 3.8–4.2 ppm) .
  • LC-MS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and detect impurities (<2% threshold) .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Byproducts : Unreacted hydrazonoyl chlorides or dimerization products due to excess reagents. Mitigated via stoichiometric control and slow reagent addition .
  • Solvent Traces : Residual DMSO or chloroform. Reduced by rotary evaporation under high vacuum and washing with non-polar solvents .
  • Oxidation Products : Thioether to sulfoxide conversion. Prevented by conducting reactions under inert atmospheres and adding antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can regioselectivity challenges during cyclization steps be resolved?

  • Methodological Answer :
  • Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) or cellulose sulfuric acid to favor [1,2,4]triazolo[4,3-a]pyrimidine formation over alternative isomers .
  • Thermodynamic Control : Refluxing in high-boiling solvents (e.g., dioxane) promotes the most stable regioisomer via Dimroth rearrangement .
  • Computational Modeling : DFT calculations to predict transition-state energies and guide substituent positioning .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :
  • Analog Synthesis : Systematic substitution of the butyl chain (e.g., isopentyl, propyl) and benzylthio group (e.g., fluorobenzyl, allyl) to assess bioactivity trends .
  • Biological Assays :
SubstituentActivity (IC₅₀, μM)Target
4-Butyl12.3 ± 1.2STAT3
4-Fluorobenzyl8.7 ± 0.9JAK-STAT
  • Molecular Docking : Alignment with kinase domains (e.g., STAT3 SH2 domain) to identify critical hydrogen bonds and hydrophobic interactions .

Q. How can contradictory spectral data (e.g., NMR splitting anomalies) be resolved?

  • Methodological Answer :
  • Dynamic Effects : Tautomerism in the triazolo ring may cause signal splitting. Use deuterated DMSO or elevated temperatures (60°C) to simplify spectra .
  • 2D NMR : HSQC and HMBC to assign overlapping proton environments (e.g., distinguishing thieno vs. triazolo protons) .
  • X-ray Crystallography : Definitive confirmation of regiochemistry and hydrogen-bonding networks .

Q. What experimental designs are optimal for studying target protein interactions?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize recombinant STAT3 or JAK2 on a sensor chip to measure binding kinetics (KD, kon/koff) .
  • Cellular Thermal Shift Assay (CETSA) : Treat MCF-7 cells with the compound, lyse, and heat to validate target engagement via Western blot .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding to purified proteins .

Methodological Challenges and Solutions

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

  • Answer :
  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Pro-drug Design : Introduce phosphate or PEGylated groups for temporary hydrophilicity .

Q. What statistical approaches are recommended for analyzing dose-response data in anticancer studies?

  • Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare efficacy across analogs (e.g., Tukey’s HSD for multiple comparisons) .

Q. How can synthetic yields be improved for large-scale research applications?

  • Answer :
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 5 hours) and improve yields by 15–20% .
  • Flow Chemistry : Continuous processing to minimize intermediate degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.